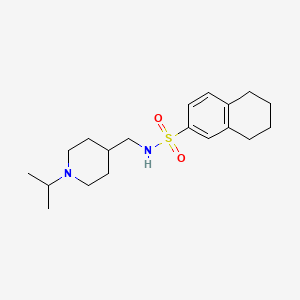
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, often using continuous flow reactors for scalability.
化学反応の分析
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
科学的研究の応用
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Known for its experimental use in drug development.
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide: Another sulfonamide derivative with potential biological activities.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Used in various chemical reactions and studied for its pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
生物活性
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety and a sulfonamide functional group. The presence of the isopropylpiperidine group is crucial for its biological interactions.
Molecular Formula : C18H26N2O2S
Molecular Weight : 342.48 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonamide derivatives often exhibit:
- Antitumor Activity : Compounds containing sulfonamide groups have been shown to inhibit tumor growth in vitro. For instance, related sulfonamides have demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .
- Neuroactive Effects : The piperidine moiety contributes to neuroactive properties, potentially influencing neurotransmitter pathways and offering therapeutic effects in neurological disorders .
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is provided below:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study synthesized novel tetrahydroquinoline derivatives with sulfonamide groups and evaluated their antitumor activity. Some compounds showed IC50 values significantly lower than Doxorubicin, indicating a promising alternative for cancer treatment .
- Neuropharmacological Studies : Research on piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, suggesting applications in treating conditions like anxiety and depression .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit specific protein targets involved in cancer cell proliferation and survival pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, similar compounds have shown:
- Solubility : Generally soluble in organic solvents.
- Stability : Stability can be influenced by environmental conditions such as temperature and pH.
Toxicological assessments are critical to determine the safety profile for potential therapeutic applications.
特性
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWWJILPZYKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














